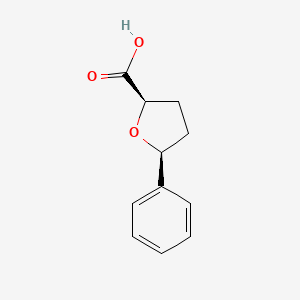
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde, also known as 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde, is an organic compound that is used in various scientific research applications. It is a colorless liquid and has a strong, pungent odor. It is a highly reactive compound and is used in a variety of synthetic reactions. It is also used as a starting material in a variety of synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde has a variety of research applications. It is widely used in the synthesis of bioactive molecules, such as those used in drug discovery. It is also used in the synthesis of organic dyes, which are used in a variety of applications, including medical imaging and diagnostics. It is also used as an intermediate in the synthesis of a variety of compounds, such as heterocyclic compounds, which are used in drug discovery.
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde is not well understood. However, it is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. In this reaction, the aryl bromide and arylboronic acid react in the presence of a palladium catalyst to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde are not well understood. It is known that it is a highly reactive compound and can undergo a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction. However, it is not known if it has any direct biochemical or physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde in lab experiments include its high reactivity, which enables it to be used in a variety of reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is that it is highly reactive and can be dangerous if not used properly.
Zukünftige Richtungen
Some potential future directions for the use of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde include its use in drug discovery, as it can be used to synthesize a variety of bioactive molecules. It could also be used in the synthesis of organic dyes, which could be used in medical imaging and diagnostics. It could also be used to synthesize a variety of heterocyclic compounds, which could be used in drug discovery. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Synthesemethoden
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehydeuoro-5-(trifluoromethyl)-3-TMS benzaldehyde can be synthesized by a variety of methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed process. This method involves the reaction of aryl bromides and aryl chlorides with arylboronic acids in the presence of a palladium catalyst. The reaction of 4-bromo-2-fluoro-5-(trifluoromethyl)-3-TMS benzaldehyde with an aryl bromide and an arylboronic acid in the presence of a palladium catalyst yields the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde involves the introduction of bromine, fluorine, trifluoromethyl, and trimethylsilyl groups onto a benzaldehyde molecule.", "Starting Materials": [ "Benzaldehyde", "Bromine", "Potassium bromide", "Fluorine gas", "Sodium fluoride", "Trifluoromethyl iodide", "Trimethylsilyl chloride", "Sodium hydride", "Toluene", "Diethyl ether", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzaldehyde using bromine and potassium bromide in acetic acid to form 4-bromo-benzaldehyde.", "Step 2: Fluorination of 4-bromo-benzaldehyde using fluorine gas and sodium fluoride in toluene to form 4-bromo-2-fluoro-benzaldehyde.", "Step 3: Trifluoromethylation of 4-bromo-2-fluoro-benzaldehyde using trifluoromethyl iodide, sodium hydride, and diethyl ether to form 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.", "Step 4: Trimethylsilylation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde using trimethylsilyl chloride and sodium hydride in methanol to form 4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde." ] } | |
CAS-Nummer |
2060005-95-8 |
Produktname |
4-bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde |
Molekularformel |
C11H11BrF4OSi |
Molekulargewicht |
343.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



